molecular formula C14H14O2 B14250768 2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene CAS No. 475168-00-4

2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene

Cat. No.: B14250768
CAS No.: 475168-00-4
M. Wt: 214.26 g/mol
InChI Key: WYSYRJPRIGIZCR-UHFFFAOYSA-N
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Description

2-Benzylidene-1,6-dioxaspiro[44]non-3-ene is a chemical compound with the molecular formula C14H14O2 It is characterized by its unique spiro structure, which includes a benzylidene group attached to a dioxaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene typically involves the reaction of benzaldehyde with a suitable dioxaspiro compound under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where benzaldehyde reacts with 1,6-dioxaspiro[4.4]nonane-3-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The spiro structure may also contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
  • (E)-2-(Hepta-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
  • cis-ene-yne-Dicycloether
  • (E)-Tonghaosu

Uniqueness

2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene is unique due to its benzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the spiro structure also contributes to its unique properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

475168-00-4

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-benzylidene-1,6-dioxaspiro[4.4]non-3-ene

InChI

InChI=1S/C14H14O2/c1-2-5-12(6-3-1)11-13-7-9-14(16-13)8-4-10-15-14/h1-3,5-7,9,11H,4,8,10H2

InChI Key

WYSYRJPRIGIZCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=CC(=CC3=CC=CC=C3)O2)OC1

Origin of Product

United States

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